molecular formula C19H19N3O3S2 B1202328 2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester

2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester

Cat. No. B1202328
M. Wt: 401.5 g/mol
InChI Key: HPFNNMYQYRUSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : This compound is related to the family of thieno[3,2-d]pyrimidines, synthesized through reactions involving various reagents and conditions. Such reactions typically yield novel derivatives bearing different functional groups, indicating the compound's versatility in synthetic chemistry (Hafez & El-Gazzar, 2017).

  • Structural Studies and Modifications : Research has focused on the synthesis and structural analysis of thieno[2,3-d]pyrimidine derivatives. These studies are vital for understanding the conformational features and supramolecular aggregation of these compounds, providing insights into their chemical behavior and potential applications (Nagarajaiah & Begum, 2014).

Applications in Biomedical Research

  • Antitumor Activity : Some derivatives of thieno[3,2-d]pyrimidine have shown potent anticancer activity. They are particularly effective against various human cancer cell lines, indicating their potential in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

  • Antibacterial Properties : Novel derivatives synthesized from thieno[2,3-d]pyrimidinone have demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Kumari et al., 2017).

  • Analgesic and Anti-inflammatory Activities : Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Some of these compounds show promising results, outperforming standard drugs like acetylsalicylic acid and ibuprofen in certain tests, indicating their potential in pain management and anti-inflammatory therapies (Alagarsamy et al., 2006).

properties

Product Name

2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[(11-methyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

InChI

InChI=1S/C19H19N3O3S2/c1-21-9-8-13-14(10-21)27-17-16(13)18(24)22(12-6-4-3-5-7-12)19(20-17)26-11-15(23)25-2/h3-7H,8-11H2,1-2H3

InChI Key

HPFNNMYQYRUSQR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)OC)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester
Reactant of Route 6
2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester

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